molecular formula C17H15NO9S3 B1680131 Kyselina o-tosyl-h CAS No. 6837-93-0

Kyselina o-tosyl-h

Cat. No. B1680131
CAS RN: 6837-93-0
M. Wt: 473.5 g/mol
InChI Key: ZIQWUYNDHGXLIN-UHFFFAOYSA-N
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Description

NSC16168 is a specific inhibitor of ERCC1-XPF with no effect on both HhaI and XPG.

Scientific Research Applications

Ligand-Directed Tosyl Chemistry

  • In Vivo Protein Labeling

    Kyselina o-tosyl-h is significant in ligand-directed tosyl (LDT) chemistry, a novel approach for site-selective attachment of synthetic molecules into specific endogenous proteins in vivo. This technique has been applied for chemically labeling proteins in living cells, tissues, and even in mice. It also enables the construction of biosensors directly inside cells without genetic engineering, offering a new tool for studying and manipulating biological systems (Tsukiji et al., 2009).

  • In Situ Native Protein Labeling and Engineering

    Further expanding on its application in LDT chemistry, Kyselina o-tosyl-h has been instrumental in modifying native proteins with high specificity in various biological settings. This includes in vitro (in test tubes) to in living cells and in vivo environments. This approach has proved valuable for creating semisynthetic proteins directly in cellular contexts, which are useful for analyzing and imaging intracellular biological processes (Tsukiji & Hamachi, 2014).

Drug Discovery and Pharmacology

  • Role in Drug Discovery: Although not directly involving Kyselina o-tosyl-h, its relevance in pharmacology and drug discovery is noteworthy. Drug research, driven by chemistry and increasingly guided by pharmacology, has made significant contributions to medicine. The advent of molecular biology and genomic sciences has a deep impact on drug discovery, enriching therapeutic armamentarium with recombinant proteins and monoclonal antibodies. This highlights the importance of chemical compounds, possibly including Kyselina o-tosyl-h, in advancing medical research (Drews, 2000).

Metabolomics and Medicine

  • Metabolomics in Medicine: Kyselina o-tosyl-h's potential role in metabolomics, particularly in the analysis of seminal plasma in specific medical conditions like Kidney-Yang Deficiency syndrome (KYDS), is an emerging area of research. This approach is key in understanding the changes in metabolites and metabolic pathways in various medical conditions, thereby contributing to traditional Chinese medicine and potentially broader medical applications(Chen et al., 2015).

Future Directions

The use of tosyl compounds in organic synthesis is a well-established field, but there is always room for new discoveries and improvements6. Future research may focus on developing more efficient synthesis methods, discovering new reactions involving tosyl compounds, or exploring their potential applications in various fields6.


Please note that this is a general overview and may not apply to all tosyl compounds. For specific information on a particular compound, more detailed resources or expert consultation may be needed. If you have more details or a specific question, feel free to ask!


properties

IUPAC Name

4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQWUYNDHGXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218502
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kyselina o-tosyl-h

CAS RN

6837-93-0
Record name 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6837-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyselina o-tosyl-h
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Advanced Engineering & Planning Corp… - 1979 - books.google.com
" This compilation will provide ready reference for potential toxicity of chemicals found in the workplace, and should be useful to occupational health physicians, industrial hygienists, …
Number of citations: 60 books.google.com
SM Patrick, PW Erhardt, CJ Trabbic - 2017
Number of citations: 0

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